1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol

Chiral building block Stereochemical SAR CBP/catenin antagonist

1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol (CAS 1629171-80-7) is an N-(1-phenylethyl)-substituted pyrazol-4-ol derivative with molecular formula C11H12N2O and molecular weight 188.23 g/mol. The compound features a chiral center at the benzylic carbon of the 1-phenylethyl substituent, yielding an undefined stereocenter count of 1, which distinguishes it from achiral N-benzyl and N-phenyl analogs within the pyrazol-4-ol class.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 1629171-80-7
Cat. No. B1446030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol
CAS1629171-80-7
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2C=C(C=N2)O
InChIInChI=1S/C11H12N2O/c1-9(10-5-3-2-4-6-10)13-8-11(14)7-12-13/h2-9,14H,1H3
InChIKeyOGXRAAWFVXFXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Phenylethyl)-1H-pyrazol-4-ol (CAS 1629171-80-7): A Chiral Pyrazole Building Block for CBP/Catenin Antagonist Programs


1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol (CAS 1629171-80-7) is an N-(1-phenylethyl)-substituted pyrazol-4-ol derivative with molecular formula C11H12N2O and molecular weight 188.23 g/mol [1]. The compound features a chiral center at the benzylic carbon of the 1-phenylethyl substituent, yielding an undefined stereocenter count of 1, which distinguishes it from achiral N-benzyl and N-phenyl analogs within the pyrazol-4-ol class [1]. Its computed physicochemical properties include XLogP3 of 1.9, topological polar surface area of 38.1 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound is commercially available at 98% purity from multiple suppliers and has been explicitly utilized as a synthetic intermediate in the preparation of CBP/catenin antagonist clinical candidates disclosed in US Patent US10617680 (and its continuation US11020380), appearing in at least five distinct exemplified final compounds [2].

Why Generic N-Substituted Pyrazol-4-ols Cannot Replace 1-(1-Phenylethyl)-1H-pyrazol-4-ol in CBP/Catenin Antagonist Synthesis


Within the pyrazol-4-ol class, simple N-alkyl (e.g., 1-methyl, 1-ethyl) or N-phenyl analogs lack the chiral 1-phenylethyl group that introduces a stereocenter proximal to the pyrazole ring, a structural feature preserved in multiple potent CBP/catenin antagonist examples in US10617680 [1]. The N-benzyl analog (1-benzyl-1H-pyrazol-4-ol, CAS 226989-35-1), while achiral, appears in a different scaffold context (Example 67) within the same patent family and yields a CBP IC50 of 500 nM, but the absence of a methyl branch on the benzylic carbon eliminates the capacity for stereochemical SAR exploration that the 1-phenylethyl substituent uniquely enables [2]. The 1-phenyl analog (1-phenyl-1H-pyrazol-4-ol, CAS 1076-60-4) has demonstrated only weak SV40 T antigen ATPase inhibition (IC50 4.71 µM) in a distinct assay system, and no evidence links this scaffold to the CBP/catenin pathway [3]. These structural and pharmacological divergences mean that procurement of a generic N-substituted pyrazol-4-ol in place of the 1-(1-phenylethyl) variant will not recapitulate the same downstream lead series or the patent-validated SAR trajectory.

Quantitative Differentiation Evidence for 1-(1-Phenylethyl)-1H-pyrazol-4-ol Versus Its Closest Structural Analogs


Chiral Center Presence: Stereochemical Differentiation from Achiral N-Benzyl and N-Phenyl Analogs

1-(1-Phenylethyl)-1H-pyrazol-4-ol possesses one undefined atom stereocenter at the benzylic carbon of the 1-phenylethyl group, as reported in PubChem [1]. In contrast, the closest structural comparators—1-benzyl-1H-pyrazol-4-ol (CAS 226989-35-1) and 1-phenyl-1H-pyrazol-4-ol (CAS 1076-60-4)—contain zero stereocenters [2]. This stereochemical feature is preserved in the final CBP/catenin antagonist compounds exemplified in US10617680, where the (S)-enantiomer of the 1-(1-phenylethyl) pyrazole core appears explicitly (Example 14, BDBM437280, IC50 <500 nM), indicating that the chiral center is not incidental but integral to the patent-defined SAR [3]. For procurement decisions, this means the racemic or enantiopure 1-(1-phenylethyl) building block enables stereochemical diversification that achiral analogs structurally preclude.

Chiral building block Stereochemical SAR CBP/catenin antagonist

Patent-Validated CBP Inhibitory Activity: The 1-Phenylethyl Pyrazole Core Delivers Consistent Sub-Micromolar Potency Across Multiple Chemotypes

Compounds incorporating the 1-(1-phenylethyl)-1H-pyrazol-4-yl moiety as a core structural element demonstrate consistent CBP inhibitory activity in the 500 nM range or below across multiple distinct chemotypes in US10617680. Specifically, Example 39 (BDBM437305, 4-ethoxy-1-methyl-5-(1-(1-phenylethyl)-1H-pyrazol-4-yl)pyridin-2(1H)-one) shows IC50 = 500 nM, and Example 14 (BDBM437280, (S)-1-methyl-5-(1-(1-phenylethyl)-1H-pyrazol-4-yl)pyridin-2(1H)-one) shows IC50 <500 nM [1]. In comparison, the 1-benzyl analog in a morpholinopyridinone context (Example 67, BDBM437333, 5-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-4-morpholinopyridin-2(1H)-one) also yields IC50 = 500 nM, but this single example does not demonstrate the breadth of chemotype compatibility seen with the 1-phenylethyl core [2]. While the absolute potency values are comparable within the resolution of the assay (500 nM threshold), the 1-phenylethyl core appears in five distinct exemplified compounds versus one for the 1-benzyl core, suggesting broader synthetic utility in this target family.

CBP inhibitor CREB-binding protein Wnt/beta-catenin pathway

Computed Lipophilicity (XLogP3 = 1.9) Distinguishes the 1-Phenylethyl Derivative from Simpler N-Alkyl Pyrazol-4-ols

The computed XLogP3 value for 1-(1-phenylethyl)-1H-pyrazol-4-ol is 1.9, as reported by PubChem [1]. This value places the compound in a more lipophilic regime compared to 1-methyl-1H-pyrazol-4-ol (CAS 78242-20-3, estimated XLogP3 ≈ -0.2) and 1-ethyl-1H-pyrazol-4-ol (CAS 75702-85-1, estimated XLogP3 ≈ 0.3) [2]. The increased lipophilicity of the 1-phenylethyl derivative is accompanied by a higher molecular weight (188.23 vs. 98.10 for 1-methyl and 112.13 for 1-ethyl) and greater rotatable bond count (2 vs. 0 for 1-methyl), which collectively influence membrane permeability and protein binding characteristics of downstream derivatives [1][2]. These physicochemical differences mean that the 1-phenylethyl building block occupies a distinct region of property space that simpler N-alkyl analogs cannot access.

Lipophilicity Drug-likeness Physicochemical property space

Commercial Purity Specification: 98% Purity Available from Leyan, Differentiating from Standard 95% Grade Analogs

1-(1-Phenylethyl)-1H-pyrazol-4-ol is commercially offered at 98% purity by Leyan (Product No. 1850157), as verified on the supplier's product page . This exceeds the typical 95% purity specification reported for the closely related 1-benzyl-1H-pyrazol-4-ol (CAS 226989-35-1) from multiple vendors and the 95% purity commonly listed for 1-methyl-1H-pyrazol-4-ol . While not a dramatic difference, the 98% specification reduces the impurity burden in subsequent synthetic steps, which is particularly relevant when the building block is used in multi-step sequences such as those described in US10617680, where the pyrazole intermediate undergoes Suzuki coupling or similar transformations.

Chemical procurement Purity specification Building block quality

Recommended Research and Procurement Application Scenarios for 1-(1-Phenylethyl)-1H-pyrazol-4-ol (CAS 1629171-80-7)


CBP/Catenin Antagonist Lead Optimization Programs

This building block is directly applicable to medicinal chemistry campaigns targeting the CBP/β-catenin protein-protein interaction, as evidenced by its presence in at least five distinct exemplified compounds in US Patent US10617680 with IC50 values ≤500 nM [1]. Researchers continuing or expanding upon this chemical series should procure the 1-(1-phenylethyl) pyrazol-4-ol core to maintain SAR continuity with the patented examples, particularly when exploring stereochemical effects via enantiopure synthesis (the (S)-enantiomer is explicitly exemplified in Example 14) [1]. Substitution with the achiral 1-benzyl analog would eliminate the stereochemical dimension of SAR and potentially alter the binding mode at the CBP/catenin interface.

Stereochemistry-Dependent Pyrazole Library Synthesis

The chiral 1-phenylethyl substituent provides a defined stereocenter that can be exploited for the synthesis of diastereomeric and enantiomeric pyrazole libraries [2]. Unlike 1-benzyl-1H-pyrazol-4-ol, which is achiral, or 1-methyl/1-ethyl analogs that lack aromatic substitution, the 1-(1-phenylethyl) derivative offers a unique combination of a proximal chiral center and an aromatic ring, enabling investigation of stereochemistry-dependent pharmacological effects in any target class where N-substituted pyrazoles serve as pharmacophoric elements [2]. This is particularly relevant for programs exploring CB1, CB2, or other GPCR targets where pyrazole-based ligands with chiral N-substituents have demonstrated enantiospecific pharmacology [3].

Fragment-Based Drug Discovery Requiring sp³-Rich, Chiral Heterocyclic Building Blocks

With a molecular weight of 188.23 g/mol, XLogP3 of 1.9, and one hydrogen bond donor, 1-(1-phenylethyl)-1H-pyrazol-4-ol occupies physicochemical property space consistent with fragment-like character while offering greater three-dimensional complexity than planar N-aryl pyrazole analogs [3]. The combination of the 4-OH hydrogen bond donor/acceptor and the chiral 1-phenylethyl group provides two distinct vectors for fragment elaboration, making it a suitable starting point for fragment-growing or fragment-linking strategies in targets where sp³-richness and chirality are desirable for intellectual property differentiation [3].

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